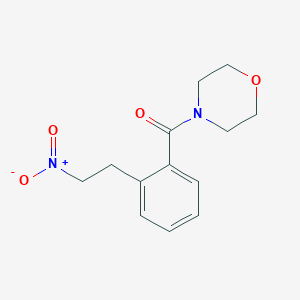
Morpholino(2-(2-nitroethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(2-(2-nitroethyl)phenyl)methanone, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The synthesis of morpholino nucleosides starts from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O4. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.281. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Simultaneous Double C2/C3 Functionalization of Quinoline
A study by Belyaeva et al. (2018) demonstrated the one-step synthesis of (4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through simultaneous double C2/C3 functionalization of the pyridine ring of quinoline with p-nitrobenzoyl(phenyl)acetylene. This method showcases the potential for creating complex organic molecules with high precision, indicating advancements in synthetic organic chemistry and the development of new pharmaceuticals and materials Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B. (2018). Russian Journal of Organic Chemistry, 54, 1845-1847.
Synthesis of PET Agents for Parkinson's Disease Imaging
Wang et al. (2017) reported on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study involves the use of Morpholino(2-(2-nitroethyl)phenyl)methanone derivatives, illustrating the compound's relevance in developing diagnostic tools for neurodegenerative diseases Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017). Bioorganic & Medicinal Chemistry Letters, 27(6), 1351-1355.
Highly Diastereo- and Enantioselective Additions Catalyzed by N-Heterocyclic Carbenes
Phillips, Reynolds, and Scheidt (2008) explored the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones, resulting in unusual morpholinone heterocycles. This study signifies the role of morpholinone derivatives in synthesizing complex organic molecules with potential pharmacological applications Phillips, E., Reynolds, T. E., & Scheidt, K. (2008). Journal of the American Chemical Society, 130(8), 2416-7.
Exploratory and Mechanistic Study of the Defluorination of an Antibacterial Drug
Fasani et al. (2008) conducted an exploratory and mechanistic study on the defluorination of (aminofluorophenyl)oxazolidinone, an antibacterial drug, underlining the potential environmental and biological implications of morpholinofluorophenyloxazolidinone derivatives. This research provides insights into the photodegradation processes of pharmaceuticals in the environment Fasani, E., Tilocca, F., Protti, S., Merli, D., & Albini, A. (2008). Organic & Biomolecular Chemistry, 6(24), 4634-42.
Synthesis of Nitrones from Ketones
Shimizu, Yoshinaga, and Yokoshima (2021) explored the synthesis of nitrones by treating ketones with a 2-nitrophenyl group at the α-position, leading to the formation of various nitrones. This research highlights the versatility of this compound derivatives in synthesizing bioactive compounds with potential therapeutic applications Shimizu, H., Yoshinaga, K., & Yokoshima, S. (2021). Organic Letters.
Wirkmechanismus
Target of Action
Morpholino compounds are generally known to interact with rna or other therapeutics .
Mode of Action
Morpholino compounds are often used in antisense technologies . They can bind to RNA and prevent the production of specific proteins by blocking the translation process . The nitroethyl group in the compound could potentially undergo a nitration reaction, which is a common step in the synthesis of many organic compounds .
Biochemical Pathways
Morpholino compounds are known to influence the protein synthesis pathway by interacting with rna .
Pharmacokinetics
The pharmacokinetics of morpholino compounds can vary based on their chemical structure and the presence of functional groups .
Result of Action
Some morpholino compounds have shown antimicrobial and anticancer activity . The nitroethyl group in the compound could potentially contribute to these effects.
Safety and Hazards
Zukünftige Richtungen
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .
Eigenschaften
IUPAC Name |
morpholin-4-yl-[2-(2-nitroethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-7-9-19-10-8-14)12-4-2-1-3-11(12)5-6-15(17)18/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDZTHKCUAEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
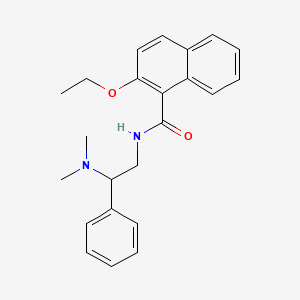
![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)
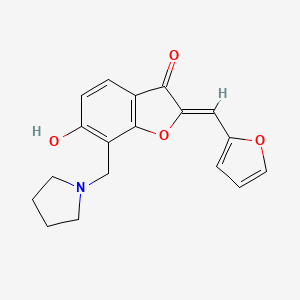
![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904896.png)
![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)
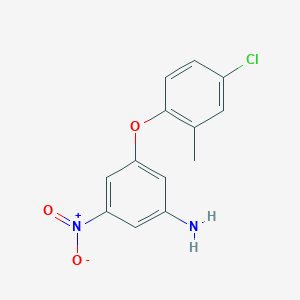
![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)
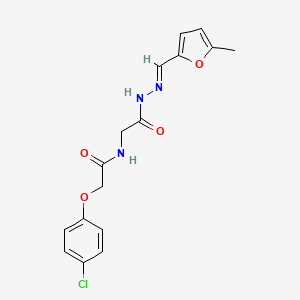
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate](/img/structure/B2904905.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)

